2-(3-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1509931-76-3
Cat. No.: VC11720772
Molecular Formula: C14H20BFO3
Molecular Weight: 266.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1509931-76-3 |
|---|---|
| Molecular Formula | C14H20BFO3 |
| Molecular Weight | 266.12 g/mol |
| IUPAC Name | 2-(3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H20BFO3/c1-6-17-11-9-7-8-10(12(11)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
| Standard InChI Key | XMEHIVWWDZGNKI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC)F |
Introduction
Synthesis and Applications
Dioxaborolanes are synthesized through reactions involving aryl halides and bis(pinacolato)diboron in the presence of a palladium catalyst. The resulting boronate esters are versatile intermediates in organic synthesis, particularly for forming carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Synthesis Method
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Starting Materials: Aryl halides, bis(pinacolato)diboron.
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Catalyst: Palladium-based catalysts.
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Conditions: Inert atmosphere, typically in solvents like toluene or dioxane.
Applications
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Suzuki-Miyaura Cross-Coupling: These reactions are crucial for forming complex molecules, including pharmaceuticals and materials.
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Organic Synthesis: Used as intermediates in the synthesis of various organic compounds.
Research Findings and Data
While specific research findings on 2-(3-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not available, related compounds have been extensively studied for their role in organic synthesis and potential biological activities.
Related Compounds
Biological Activities
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